
Mpro inhibitor N3 hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mpro inhibitor N3 hemihydrate is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has shown effectiveness in inhibiting Mpro from multiple coronaviruses, including SARS-CoV and MERS-CoV . The main protease is essential for the replication of the virus, making it a significant target for antiviral drug development .
Métodos De Preparación
The synthesis of Mpro inhibitor N3 hemihydrate involves the use of peptidyl Michael acceptors. The preparation typically follows a two-step mechanism, involving the formation of a covalent enzyme-inhibitor product . The synthetic routes and reaction conditions are designed to ensure the formation of the desired inhibitor with high specificity and potency . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Mpro inhibitor N3 hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mpro inhibitor N3 hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical probe to study the inhibition of viral proteases.
Biology: Helps in understanding the molecular mechanisms of viral replication and inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 and other coronavirus-related diseases
Industry: Used in the development of antiviral drugs and treatments.
Mecanismo De Acción
The mechanism of action of Mpro inhibitor N3 hemihydrate involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the protease, preventing it from processing viral polyproteins necessary for viral replication . This inhibition effectively halts the replication of the virus, making it a promising candidate for antiviral therapy .
Comparación Con Compuestos Similares
Mpro inhibitor N3 hemihydrate is unique in its high specificity and potency against the main protease of SARS-CoV-2. Similar compounds include other peptidyl Michael acceptors and protease inhibitors that target viral replication. this compound stands out due to its effectiveness across multiple coronaviruses, including SARS-CoV and MERS-CoV .
Similar compounds include:
Remdesivir: An antiviral drug developed against Ebola virus, also showing effectiveness against SARS-CoV-2.
Dexamethasone: A corticosteroid used to reduce inflammation in severe COVID-19 cases.
Antimalarial drugs: Such as hydroxychloroquine, which have been tested for their antiviral properties.
This compound’s unique mechanism and broad-spectrum activity make it a valuable tool in the fight against coronavirus infections.
Propiedades
Fórmula molecular |
C70H98N12O17 |
|---|---|
Peso molecular |
1379.6 g/mol |
Nombre IUPAC |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate |
InChI |
InChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1 |
Clave InChI |
FFGRVUOVZDZOBL-UHWYBZBWSA-N |
SMILES isomérico |
CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.O |
SMILES canónico |
CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
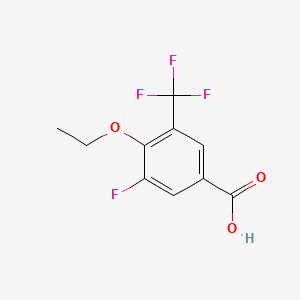
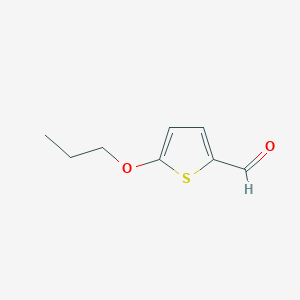
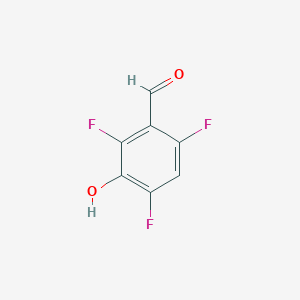
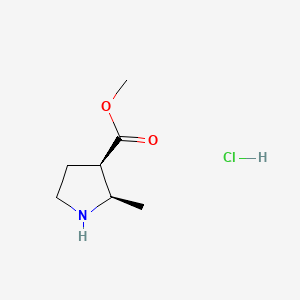

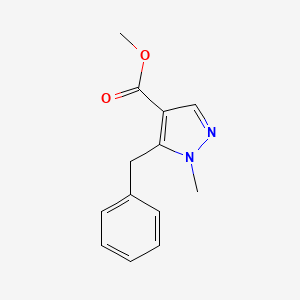

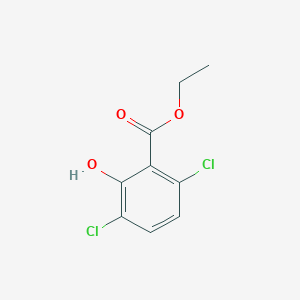


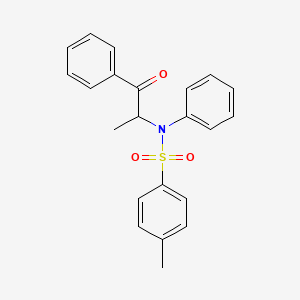

![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
